ethyl 4-chloro-1-cyclopentyl-1H-pyrazole-5-carboxylate
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Overview
Description
Ethyl 4-chloro-1-cyclopentyl-1H-pyrazole-5-carboxylate is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a chloro group at the fourth position, a cyclopentyl group at the first position, and an ethyl ester group at the fifth position of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-chloro-1-cyclopentyl-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloro-3-ethyl-1-methylpyrazole with cyclopentanone under acidic conditions, followed by esterification with ethanol in the presence of a catalyst such as sulfuric acid . The reaction conditions usually require refluxing the mixture for several hours to ensure complete cyclization and esterification.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-1-cyclopentyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under basic conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The pyrazole ring can be oxidized to form pyrazole N-oxides using oxidizing agents like hydrogen peroxide[][3].
Common Reagents and Conditions
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) for ester reduction.
Oxidation: Hydrogen peroxide (H2O2) in acetic acid for pyrazole ring oxidation.
Major Products Formed
Substitution: Formation of 4-amino-1-cyclopentyl-1H-pyrazole-5-carboxylate.
Reduction: Formation of 4-chloro-1-cyclopentyl-1H-pyrazole-5-methanol.
Oxidation: Formation of 4-chloro-1-cyclopentyl-1H-pyrazole-5-carboxylate N-oxide.
Scientific Research Applications
Ethyl 4-chloro-1-cyclopentyl-1H-pyrazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of anti-inflammatory and anticancer agents.
Materials Science: It is used as a building block in the synthesis of advanced materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in studying enzyme interactions and receptor binding due to its unique structural features.
Mechanism of Action
The mechanism of action of ethyl 4-chloro-1-cyclopentyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylate
- Ethyl 4-chloro-1-phenyl-1H-pyrazole-5-carboxylate
- Ethyl 4-chloro-1-cyclohexyl-1H-pyrazole-5-carboxylate
Uniqueness
Ethyl 4-chloro-1-cyclopentyl-1H-pyrazole-5-carboxylate is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its binding affinity and selectivity towards specific biological targets, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
ethyl 4-chloro-2-cyclopentylpyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2/c1-2-16-11(15)10-9(12)7-13-14(10)8-5-3-4-6-8/h7-8H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMHXDRQJCOHUDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=NN1C2CCCC2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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